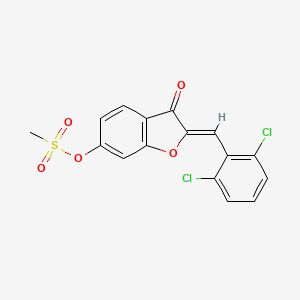![molecular formula C17H22N2O2 B2856755 N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 941918-42-9](/img/structure/B2856755.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a cyclopentanecarboxamide group attached to a phenyl ring, which is further connected to a piperidin-1-yl group with an oxo substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in various fields.
Wirkmechanismus
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, apixaban prevents the conversion of prothrombin to thrombin, thus reducing thrombin generation .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, preventing the interaction of FXa with its substrates . This results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in the formation of blood clots.
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of apixaban’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of blood clot formation . This results in a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidin-1-yl intermediate: This step involves the reaction of a suitable piperidine derivative with an oxidizing agent to introduce the oxo group.
Attachment of the phenyl ring: The piperidin-1-yl intermediate is then reacted with a phenyl halide under conditions that promote nucleophilic substitution, forming the N-(4-(2-oxopiperidin-1-yl)phenyl) intermediate.
Cyclopentanecarboxamide formation: Finally, the phenyl intermediate is reacted with a cyclopentanecarboxylic acid derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The phenyl ring and piperidin-1-yl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-(2-hydroxypiperidin-1-yl)phenyl)cyclopentanecarboxamide, while reduction could produce N-(4-(2-hydroxypiperidin-1-yl)phenyl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide: This compound has a cyclopropane ring instead of a cyclopentane ring.
N-(4-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide: This compound features a cyclohexane ring.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential applications. The cyclopentanecarboxamide group, in particular, may offer different steric and electronic properties compared to its cyclopropane and cyclohexane analogs.
Eigenschaften
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-7-3-4-12-19(16)15-10-8-14(9-11-15)18-17(21)13-5-1-2-6-13/h8-11,13H,1-7,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHIELKHZXNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


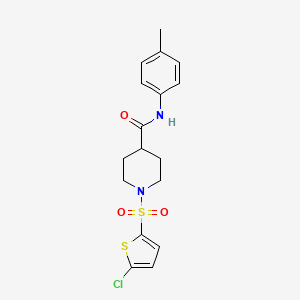
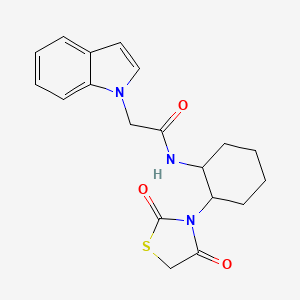
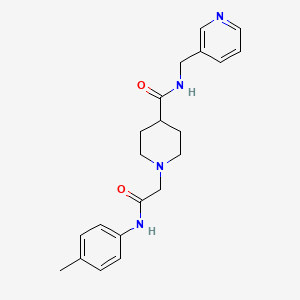
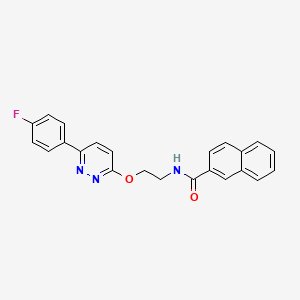
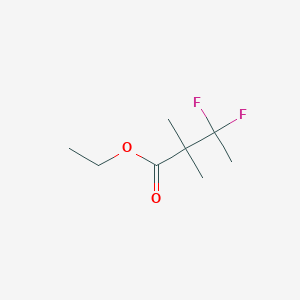

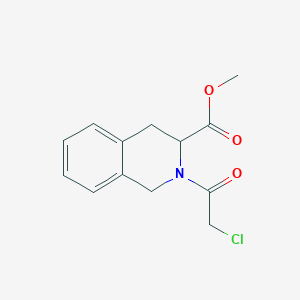
![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2856684.png)
![2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2856690.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2856691.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea](/img/structure/B2856693.png)
